molecular formula C20H30Cl3N3 B1419483 {[1-(2-Methylbenzyl)piperidin-4-YL]methyl}-(pyridin-3-ylmethyl)amine trihydrochloride CAS No. 1185303-72-3

{[1-(2-Methylbenzyl)piperidin-4-YL]methyl}-(pyridin-3-ylmethyl)amine trihydrochloride

Cat. No. B1419483
M. Wt: 418.8 g/mol
InChI Key: WJPUOHZKWQSPIP-UHFFFAOYSA-N
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Description

{[1-(2-Methylbenzyl)piperidin-4-YL]methyl}-(pyridin-3-ylmethyl)amine trihydrochloride is a chemical compound with the CAS Number: 1185303-72-3 . It has a molecular weight of 418.84 and its linear formula is C20H30Cl3N3 .

Scientific Research Applications

Structural Analysis and Synthesis

  • The molecule exhibits a nonplanar structure, with the piperidine ring displaying a chair conformation. The dihedral angle between the pyridine and benzene rings in a similar compound was found to be 86.1°, suggesting potential structural rigidity or specific spatial orientation in related compounds (Xue Si-jia, 2011).
  • In-depth conformational analysis revealed the solid and solution conformations of a structurally related compound to be similar, indicating potential stability or predictability in chemical behavior. Thermal stability and phase transitions of the compound were also explored, providing insights into its physical properties (J. Ribet et al., 2005).

Receptor Binding and Bioactivity

  • Certain derivatives exhibit broad inhibitory activities toward fungi, indicating potential applications in antifungal treatments or protective agents (Xue Si-jia, 2011).
  • Synthesized compounds from a similar class were found to have significant binding affinity to dopamine receptors, suggesting their potential use in neurological or psychiatric treatment (Li Guca, 2014).
  • Another derivative was identified as a cholinesterase and monoamine oxidase dual inhibitor, pointing to potential applications in the treatment of diseases like Alzheimer's or Parkinson's (Oscar M. Bautista-Aguilera et al., 2014).

Catalytic and Binding Characteristics

  • Complexes involving similar compounds were studied as catalysts for selective hydroxylation of alkanes, suggesting their role in chemical synthesis or environmental applications (M. Sankaralingam & M. Palaniandavar, 2014).
  • The structural and electrochemical properties of cobalt(III) complexes of pyridinecarboxamide were explored, providing insights into their potential use in electrochemical applications or as models for studying redox processes (S. Meghdadi et al., 2008).

Safety And Hazards

This compound is labeled as an irritant , which means it may cause skin irritation or serious eye irritation. For safe handling, it’s important to use appropriate personal protective equipment and follow good laboratory practices.

properties

IUPAC Name

1-[1-[(2-methylphenyl)methyl]piperidin-4-yl]-N-(pyridin-3-ylmethyl)methanamine;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3.3ClH/c1-17-5-2-3-7-20(17)16-23-11-8-18(9-12-23)13-22-15-19-6-4-10-21-14-19;;;/h2-7,10,14,18,22H,8-9,11-13,15-16H2,1H3;3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJPUOHZKWQSPIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCC(CC2)CNCC3=CN=CC=C3.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[1-(2-Methylbenzyl)piperidin-4-YL]methyl}-(pyridin-3-ylmethyl)amine trihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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{[1-(2-Methylbenzyl)piperidin-4-YL]methyl}-(pyridin-3-ylmethyl)amine trihydrochloride
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{[1-(2-Methylbenzyl)piperidin-4-YL]methyl}-(pyridin-3-ylmethyl)amine trihydrochloride
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{[1-(2-Methylbenzyl)piperidin-4-YL]methyl}-(pyridin-3-ylmethyl)amine trihydrochloride
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{[1-(2-Methylbenzyl)piperidin-4-YL]methyl}-(pyridin-3-ylmethyl)amine trihydrochloride
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{[1-(2-Methylbenzyl)piperidin-4-YL]methyl}-(pyridin-3-ylmethyl)amine trihydrochloride
Reactant of Route 6
{[1-(2-Methylbenzyl)piperidin-4-YL]methyl}-(pyridin-3-ylmethyl)amine trihydrochloride

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